molecular formula C18H14N4 B5467067 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5467067
M. Wt: 286.3 g/mol
InChI Key: AIPOKTYLJKLXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrimidine ring, with phenyl and 4-methylphenyl substituents at the 2 and 7 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts supported on magnetic nanoparticles has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound.

Scientific Research Applications

7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in cardiovascular vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its specific arrangement of substituents enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

7-(4-methylphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-13-7-9-14(10-8-13)16-11-12-19-18-20-17(21-22(16)18)15-5-3-2-4-6-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPOKTYLJKLXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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